molecular formula C18H22ClNO6 B4043126 (2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)dimethylamine oxalate

(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)dimethylamine oxalate

Cat. No.: B4043126
M. Wt: 383.8 g/mol
InChI Key: JGHJOOYMVWNJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)dimethylamine oxalate is a useful research compound. Its molecular formula is C18H22ClNO6 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1135651 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Chemical Properties

  • Crystal Structure Analysis : Research on compounds like diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate reveals insights into molecular structures and intermolecular interactions, which are crucial for understanding the physical and chemical properties of naphthyl derivatives (Yong Zhang, Yuan Qu, Ting Liu, 2009).

Anticancer Activity

  • Synthesis and Anticancer Evaluation : The synthesis and structural characterization of novel N-{6-(ferrocenyl) ethynyl-2-naphthoyl} amino acid and dipeptide ethyl esters have been explored, showing micromolar activity in specific cancer cell lines. This indicates the potential of naphthyl derivatives in developing new anticancer agents (A. Harry et al., 2013).

Optical and Material Applications

  • Fluorescent Probes for Alzheimer’s Disease : Synthesis and optical properties of specific naphthyl derivatives have been investigated for their application as fluorescent probes for β-amyloids, demonstrating their potential in diagnosing Alzheimer’s disease (Huan-bao Fa et al., 2015).

Photoinitiators for Polymerization

  • Development of Photoinitiators : N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized for use as one-component free radical photoinitiators under LEDs, showcasing their utility in photopolymerization processes, which is vital for material science and engineering applications (Jing Zhang et al., 2018).

Coordination Chemistry and Magnetic Properties

  • Synthesis of Oxalate-based Compounds : Research into oxalate-bridged chains demonstrates the topological versatility and magnetic properties of bimetallic one-dimensional compounds, which is significant for developing magnetic materials and understanding metal-ligand interactions (E. Pardo et al., 2012).

Properties

IUPAC Name

2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2.C2H2O4/c1-18(2)9-10-19-11-12-20-16-8-7-15(17)13-5-3-4-6-14(13)16;3-1(4)2(5)6/h3-8H,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHJOOYMVWNJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC1=CC=C(C2=CC=CC=C21)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.